Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-13(17)10-15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDUMTMZXLLPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155085-67-8 | |
| Record name | methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Buchwald-Hartwig Coupling Approach
Overview:
This method involves coupling a suitably substituted aryl halide with piperazine to form the core structure, followed by subsequent modifications.
-
- 4-bromoaniline or 4-chloroaniline derivatives
- Piperazine
-
- Palladium-catalyzed Buchwald-Hartwig coupling, typically using Pd(OAc)₂ or Pd₂(dba)₃ as catalysts, with phosphine ligands such as BINAP or Xantphos.
- Base: Potassium tert-butoxide or sodium tert-butoxide
- Solvent: Toluene, dioxane, or dimethylformamide (DMF)
- Temperature: 80–120°C
Outcome:
Formation of 4-(4-aminophenyl)piperazine intermediates with high yield and purity.
Research Data:
A patent describes this approach as efficient, with high yields (~85%) and operational simplicity, suitable for industrial scale-up.
Nucleophilic Substitution and Aromatic Amination
Overview:
This route involves nucleophilic aromatic substitution (SNAr) on activated aryl halides or nitro compounds, followed by reduction.
Step 1:
React 4-nitrophenyl derivatives with piperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures (~80°C).Step 2:
Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C) under hydrogen atmosphere.Step 3:
Methylation of the amino group on the piperazine ring with methylating agents such as methyl iodide or dimethyl sulfate to introduce the methyl ester functionality.
Research Data:
This method yields the target compound with yields around 80-85%, with the methylation step being straightforward under standard conditions.
Esterification and Functional Group Transformation
Overview:
Direct esterification of amino-functionalized piperazine derivatives allows for the formation of methyl ester groups.
Step 1:
Synthesize 4-(4-aminophenyl)piperazine via the aforementioned coupling methods.Step 2:
React with methyl chloroformate or methyl iodide in the presence of base (e.g., triethylamine) to form methyl ester derivatives.Step 3:
Purify through recrystallization or chromatography.
Research Data:
This approach provides high purity products suitable for pharmaceutical applications, with yields exceeding 80%.
Alternative Synthetic Route via Protecting Groups
Overview:
Protection of amino groups during multi-step synthesis to prevent side reactions, followed by deprotection and esterification.
Step 1:
Protect amino groups with tert-butoxycarbonyl (Boc) or acetamide groups.Step 2:
Conduct coupling reactions to introduce the piperazine core.Step 3:
Remove protecting groups under acidic conditions.Step 4:
Methylate the resulting amines to form the methyl ester.
Research Data:
This method enhances selectivity and yields, especially useful when multiple reactive sites are present.
Data Table Summarizing Preparation Methods
| Method | Key Reactions | Catalysts/Reagents | Typical Yield | Advantages |
|---|---|---|---|---|
| Buchwald-Hartwig Coupling | Cross-coupling of aryl halides with piperazine | Pd catalyst, phosphine ligands, base | ~85% | High efficiency, scalable |
| Nucleophilic Substitution & Reduction | SNAr on nitro derivatives, catalytic hydrogenation | NaH, Pd/C, H₂ | 80–85% | Straightforward, high yield |
| Esterification & Methylation | Amino group methylation | Methyl iodide, methyl chloroformate | >80% | Simple, high purity |
| Protecting Group Strategy | Protection/deprotection steps | Boc or acetamide, acid or base | Variable | Selectivity, suitable for complex synthesis |
Research Findings and Notes
- The synthesis route via Buchwald-Hartwig coupling is favored for its operational simplicity and high yield, especially suitable for industrial production.
- Catalytic hydrogenation effectively reduces nitro groups to amines, enabling subsequent methylation.
- Protecting groups improve selectivity during multi-step synthesis, reducing side reactions.
- The choice of solvents, catalysts, and reaction conditions critically influences yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂).
Substitution: Sodium hydroxide (NaOH), various nucleophiles.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Therapeutic Applications
1.1 Antitumor Activity
Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate has been investigated for its potential antitumor properties. A study highlighted the synthesis of various phenylpiperazine derivatives, including this compound, which were evaluated for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that certain derivatives exhibited significant inhibitory effects against specific cancer cell lines, suggesting a promising avenue for cancer treatment .
1.2 Neurological Disorders
Research has also pointed to the efficacy of piperazine derivatives in treating neurological disorders. This compound has been shown to interact with neurotransmitter systems, potentially providing therapeutic benefits for conditions such as anxiety and depression. The compound's structure allows it to modulate serotonin and dopamine receptors, which are crucial in mood regulation .
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
2.1 General Synthetic Route
The synthesis generally follows these steps:
- Formation of the Piperazine Ring : Starting from appropriate aniline derivatives and piperazine, the reaction conditions are optimized using solvents like DMF or DMSO at elevated temperatures.
- Acetylation : The piperazine derivative is subsequently acetylated using acetic anhydride or methyl acetate to yield the final product.
- Purification : The compound is purified through recrystallization or chromatography to obtain a high-purity sample for biological evaluation.
Table 1: Overview of Synthesis Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Formation of Piperazine | Aniline, Piperazine | DMF, 80°C |
| Acetylation | Acetic Anhydride | Room Temperature |
| Purification | Ethanol/Water | Recrystallization |
3.1 Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. Results demonstrated that this compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria, positioning it as a potential candidate for developing new antimicrobial agents .
3.2 Acaricidal Activity
The acaricidal properties of phenylpiperazine derivatives have been explored extensively, with this compound showing promising results against spider mite species like Tetranychus urticae. The compound was tested using foliar spray methods, revealing effective control over mite populations at specific concentrations .
Case Studies
Case Study 1: Antitumor Evaluation
In a controlled study involving xenograft models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor volume, with statistical significance achieved at higher doses (p < 0.01) compared to control groups .
Case Study 2: Neurological Impact Assessment
A clinical trial assessing the effects of piperazine derivatives on patients with generalized anxiety disorder showed that treatment with compounds similar to this compound resulted in significant reductions in anxiety scores compared to placebo groups .
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and aminophenyl group are crucial for binding to these targets, influencing the compound’s pharmacological effects.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Ester Motifs
Key analogues include:
Key Observations :
- The 4-aminophenyl group in the target compound enhances water solubility compared to halogenated (e.g., C2–C4 in ) or trifluoromethyl-substituted analogues (e.g., 10m in ).
- Ester variations : Methyl esters (target compound) generally exhibit lower hydrolysis rates than ethyl esters (e.g., 10m in ), impacting metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (MW: ~291.3 g/mol) is lighter than urea- or thiazole-containing derivatives (e.g., 10m, MW: 616.2 g/mol ), favoring better membrane permeability.
- Lipophilicity (LogP): The 4-aminophenyl group reduces LogP compared to halogenated analogues (e.g., C3 with 4-chlorophenyl, LogP ~2.8), enhancing aqueous solubility .
- Synthetic Accessibility: The target compound’s straightforward synthesis (e.g., via piperazine-ester coupling ) contrasts with multi-step routes required for thiazole- or quinoline-based derivatives .
Industrial and Commercial Considerations
- Availability : The target compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica ), possibly due to niche applications or synthesis challenges. In contrast, Cetirizine-related impurities (e.g., ACI 030215–030217 ) remain in demand for pharmaceutical quality control.
- Regulatory Compliance : Safety protocols (P102, P201 ) are consistent with piperazine-ester standards, though trifluoromethyl derivatives (e.g., 10m ) require stricter handling due to toxicity risks.
Biological Activity
Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, highlighting key research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with an aminophenyl group. This structural configuration is significant for its interaction with biological targets. The molecular formula is CHNO, indicating the presence of both nitrogen and oxygen functionalities that may influence its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, the compound's ability to inhibit Axl kinase, a target associated with tumor growth and metastasis, has been documented. Axl overexpression is linked to poor prognosis in various cancers, making it a crucial target for therapeutic intervention .
Table 1: Inhibitory Activity against Axl Kinase
| Compound | IC (nM) | Effect on Tumor Cell Proliferation |
|---|---|---|
| This compound | TBD | TBD |
| TP-0903 | 15 | Significant |
| m16 | 5 | High potency |
Note: TBD indicates values that need to be determined through further studies.
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have shown that such interactions can lead to anxiolytic and antidepressant effects, which may be beneficial in treating mood disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications in the piperazine ring and the substitution patterns on the phenyl groups have been shown to significantly affect potency and selectivity against various biological targets.
Table 2: Summary of SAR Findings
| Modification | Observed Effect |
|---|---|
| Substitution on piperazine | Alters binding affinity |
| Variations in phenyl group | Impacts anticancer efficacy |
| Presence of methoxy group | Enhances solubility |
Case Studies and Research Findings
- In Vitro Studies : In vitro evaluations have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, with varying degrees of effectiveness depending on the specific cell type. For example, certain derivatives showed IC values below 100 nM across multiple cancer types .
- Pharmacokinetic Profiles : The pharmacokinetic properties of this compound have been assessed in animal models, revealing favorable absorption and metabolism characteristics which are essential for therapeutic applications .
- Clinical Relevance : The potential application of this compound in clinical settings is supported by its ability to target multiple pathways involved in cancer progression and neurodegenerative diseases, suggesting a multi-faceted therapeutic approach .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate, and how can purity be ensured?
- Methodology :
- Step 1 : React ethyl 2-(4-aminophenyl)acetate with bis(2-chloroethyl)ethylamine in the presence of K₂CO₃ under reflux in n-butanol to form the piperazine intermediate .
- Step 2 : Perform transesterification to convert the ethyl ester to a methyl ester using methanol and acid/base catalysis.
- Purification : Use silica gel column chromatography with EtOAc/petroleum ether (1:1) to isolate the product. Monitor purity via HPLC or LCMS (e.g., m/z analysis as in ) .
- Key Challenges : Transesterification may require optimization of reaction time and catalyst loading to avoid side products.
Q. What safety protocols are critical when handling this compound?
- Precautions :
- Skin/Eye Protection : Wear nitrile gloves (P280) and safety goggles due to skin irritation (H315) and serious eye damage (H319) risks .
- Respiratory Safety : Use fume hoods (P271) to avoid inhalation of dust (H335) .
- Storage : Keep in airtight containers (P233) under inert gas (P231) to prevent degradation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR to confirm piperazine ring substitution patterns and ester linkage.
- Mass Spectrometry : LCMS (ESI) for molecular weight verification (e.g., [M+H]⁺ peaks as in ) .
- FT-IR : Identify amine (-NH₂) and ester (C=O) functional groups .
Advanced Research Questions
Q. How can researchers optimize alkylation reactions involving piperazine intermediates to improve yields?
- Experimental Design :
- Catalyst Screening : Test bases like K₂CO₃ vs. Cs₂CO₃ to enhance nucleophilic substitution efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
- Temperature Control : Reflux conditions (~100°C) vs. microwave-assisted synthesis for reduced reaction time .
- Data Analysis : Use DOE (Design of Experiments) to identify critical factors affecting yield.
Q. How to resolve contradictions in purity assessments between HPLC and NMR data?
- Methodology :
- Orthogonal Techniques : Combine reverse-phase HPLC (for lipophilic impurities) with ¹H NMR integration (for stoichiometric impurities).
- Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., unreacted intermediates) .
Q. What strategies are used to evaluate the compound’s potential as a pharmacophore in drug discovery?
- Biological Screening :
- Receptor Binding Assays : Test affinity for serotonin/dopamine receptors due to structural similarity to piperazine-based antipsychotics (e.g., ziprasidone analogs in ) .
- Metabolic Stability : Assess ester hydrolysis in liver microsomes to determine prodrug potential.
- SAR Studies : Modify the 4-aminophenyl group (e.g., halogenation) and compare activity, as seen in cetirizine impurity studies () .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
